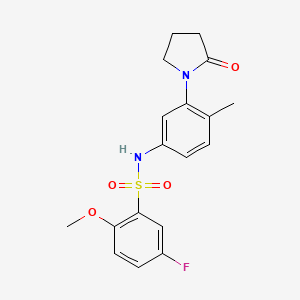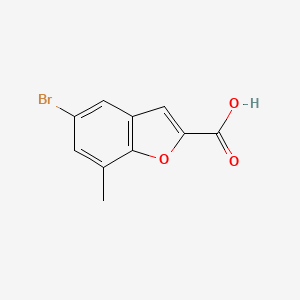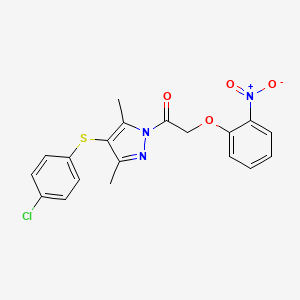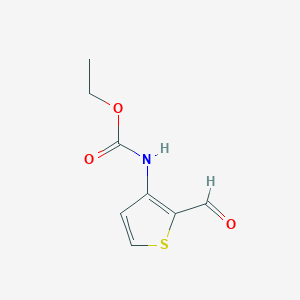
Ethyl N-(2-formylthiophen-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a carbamate typically includes an ester moiety and a carbamate group. The exact structure can vary depending on the specific carbamate .Chemical Reactions of Carbamates Carbamates can undergo a variety of chemical reactions. They can react with various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene-based analogs, such as “Ethyl N-(2-formylthiophen-3-yl)carbamate”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . Therefore, “Ethyl N-(2-formylthiophen-3-yl)carbamate” could potentially be used in the development of new anticancer drugs.
Anti-inflammatory Properties
Thiophene derivatives also show anti-inflammatory properties . This suggests that “Ethyl N-(2-formylthiophen-3-yl)carbamate” could be used in the development of new anti-inflammatory medications.
Antimicrobial Properties
Thiophene derivatives have been found to have antimicrobial properties . This means that “Ethyl N-(2-formylthiophen-3-yl)carbamate” could potentially be used in the development of new antimicrobial agents.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Therefore, “Ethyl N-(2-formylthiophen-3-yl)carbamate” could potentially be used in this field.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “Ethyl N-(2-formylthiophen-3-yl)carbamate” could be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This means that “Ethyl N-(2-formylthiophen-3-yl)carbamate” could potentially be used in the development of new OLEDs.
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests that “Ethyl N-(2-formylthiophen-3-yl)carbamate” could be used in the development of new OFETs.
Wirkmechanismus
Target of Action
Ethyl N-(2-formylthiophen-3-yl)carbamate is a type of carbamate derivative . Carbamates are known to have a wide range of targets, depending on their specific structure and functional groups . .
Mode of Action
Carbamates in general are known to interact with their targets through the carbamate moiety, which can participate in hydrogen bonding and impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamates are known to serve biological systems in a wide spectrum of metabolic pathways .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities, which can contribute to their bioavailability .
Result of Action
Some carbamates have been found to inhibit bacterial biofilm formation , suggesting that Ethyl N-(2-formylthiophen-3-yl)carbamate may have similar effects.
Action Environment
It is known that ethyl carbamate, a related compound, can form in low quantities in many types of fermented foods and beverages , suggesting that the presence of Ethyl N-(2-formylthiophen-3-yl)carbamate may also be influenced by the environment in which it is present.
Safety and Hazards
Zukünftige Richtungen
The study and application of carbamates continue to be an active area of research. Recent studies have focused on the synthesis of new carbamates and their potential applications . Additionally, there is ongoing research into methods for the detection and removal of carbamate pesticides from food and the environment .
Eigenschaften
IUPAC Name |
ethyl N-(2-formylthiophen-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-8(11)9-6-3-4-13-7(6)5-10/h3-5H,2H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDGGNDNZQFCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(SC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(2-formylthiophen-3-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2831932.png)
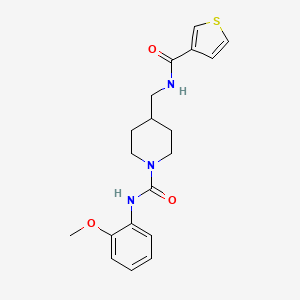
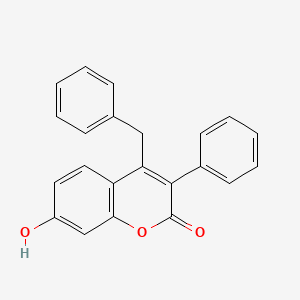


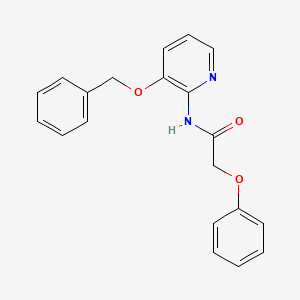
![5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2831944.png)

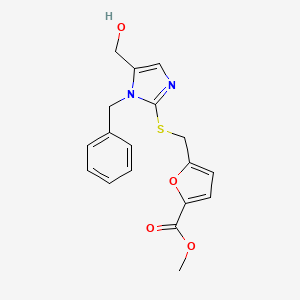
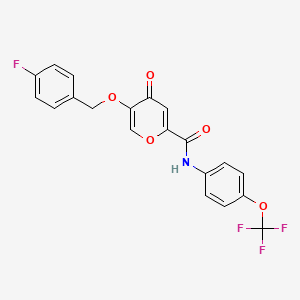
![2-(benzylthio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2831950.png)
